molecular formula C13H14Cl2N4S B3927307 N-(2,4-dichlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea

N-(2,4-dichlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea

Cat. No. B3927307
M. Wt: 329.2 g/mol
InChI Key: DYWLYXOJMZXNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea, commonly known as DITP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiourea derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of DITP is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in inflammatory pathways. It has also been shown to modulate the activity of ion channels in cardiac cells, suggesting that it may have potential applications in the treatment of cardiovascular disease.
Biochemical and Physiological Effects
DITP has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to modulate the activity of ion channels in cardiac cells, suggesting that it may have potential applications in the treatment of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DITP in lab experiments is its potent anti-inflammatory effects, which make it a valuable tool for investigating various inflammatory pathways. However, one limitation of using DITP is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on DITP. One area of interest is the development of more potent and selective inhibitors of the inflammatory pathways targeted by DITP. Another area of interest is the investigation of the potential cardiovascular benefits of DITP, particularly its effects on ion channels in cardiac cells. Additionally, further research is needed to fully understand the mechanism of action of DITP and how it can be optimized for use in scientific research.

Scientific Research Applications

DITP has been used in a wide range of scientific research applications, including studies of cardiovascular function, cancer, and inflammation. It has been shown to have potent anti-inflammatory effects, making it a potential therapeutic agent for a range of inflammatory diseases.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4S/c14-10-2-3-12(11(15)8-10)18-13(20)17-4-1-6-19-7-5-16-9-19/h2-3,5,7-9H,1,4,6H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWLYXOJMZXNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=S)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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